
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C25H22NClO4. It is a pyridinium salt, characterized by the presence of an ethyl group and three phenyl groups attached to the pyridine ring, along with a perchlorate anion. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with an ethylating agent, such as ethyl iodide, in the presence of a base. The reaction is carried out under reflux conditions to ensure complete ethylation of the pyridine nitrogen. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced pyridinium compounds. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
類似化合物との比較
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activities.
特性
CAS番号 |
56524-86-8 |
|---|---|
分子式 |
C25H22ClNO4 |
分子量 |
435.9 g/mol |
IUPAC名 |
1-ethyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C25H22N.ClHO4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NYPHWBQPTRTMQD-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
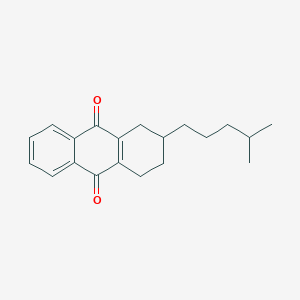
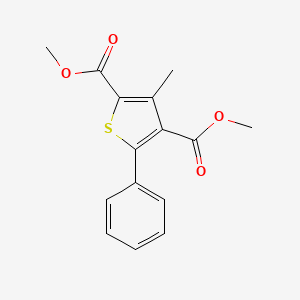
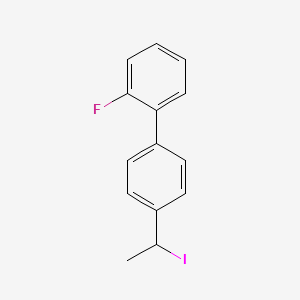
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
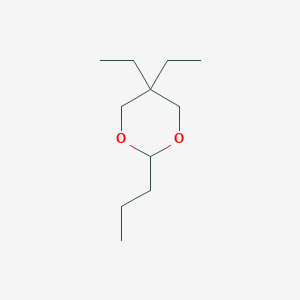
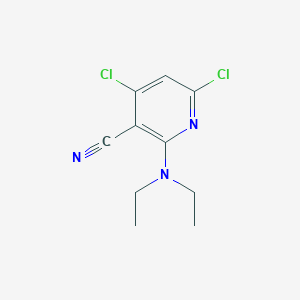

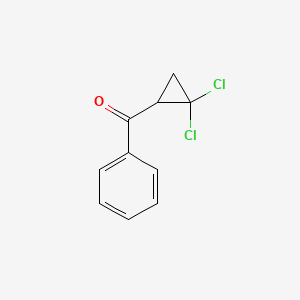
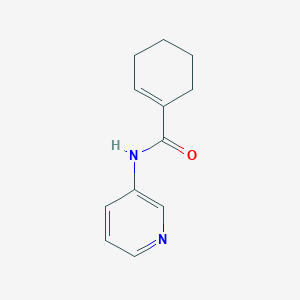
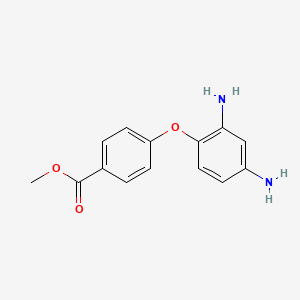

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

